4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 245.241 g/mol. This compound is classified as a piperidine derivative, notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound contains a trifluoromethyl group, which is known to enhance biological activity and lipophilicity.
The compound is cataloged under the Chemical Abstracts Service number 824390-04-7. It falls under several classifications in medicinal chemistry, particularly in the realm of heterocyclic compounds, which are characterized by the presence of nitrogen in their ring structure. Specifically, it is associated with compounds that exhibit biological activity, including potential use as antihypertensive agents and in other therapeutic applications .
The synthesis of 4-{[2-(trifluoromethyl)phenoxy]methyl}piperidine hydrochloride can be achieved through various methods. One common approach involves the alkylation of piperidine with a suitable precursor containing the trifluoromethylphenoxy group. This typically requires:
The compound can participate in various chemical reactions typical for piperidine derivatives, including:
The mechanism of action for compounds like 4-{[2-(trifluoromethyl)phenoxy]methyl}piperidine hydrochloride often involves interaction with specific biological targets such as receptors or enzymes:
Research indicates that similar compounds exhibit diverse pharmacological effects, including modulation of neurotransmitter systems, which could be relevant for therapeutic applications in treating cardiovascular diseases .
The physical properties of 4-{[2-(trifluoromethyl)phenoxy]methyl}piperidine hydrochloride include:
Chemical properties include:
4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride has notable applications in scientific research and medicinal chemistry:
The synthesis of the piperidine-phenoxy linkage in 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride primarily employs Williamson ether synthesis or nucleophilic aromatic substitution (SNAr). SNAr is viable due to the electron-withdrawing nature of the ortho-trifluoromethyl group, which enhances the electrophilicity of the aromatic ring. This activation facilitates alkoxide displacement of halides (Cl/F) at the ortho-position, forming stable ether bonds [3] [8]. Key parameters include:
The ortho-trifluoromethyl group’s steric bulk necessitates longer reaction times (24–48 hr) to achieve >85% conversion. Meisenheimer complexes stabilize the transition state during SNAr, as confirmed by spectroscopic studies [5].
Table 1: Optimized Conditions for Phenoxy Linkage Formation
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Solvent | Anhydrous DMF | 92% conversion |
Base | Cs₂CO₃ (2.5 equiv) | 89% isolated yield |
Temperature | 85°C | 88% purity |
Substrate Ratio | 1:1.2 (Piperidine:Phenol) | Minimizes di-alkylation |
Introducing the trifluoromethyl (-CF₃) group occurs via two main pathways:
Halogen bonding between the -CF₃ group and catalytic metal centers (e.g., Cu, Pd) accelerates transmetalation. Challenges include competing defluorination at temperatures >120°C and traces of trifluoromethyl sulfides (up to 3.2% impurities) [4] [8]. Nucleophilic routes (using Ruppert-Prakash reagents) are less effective due to steric hindrance at the ortho-position.
Table 2: Trifluoromethylation Route Comparison
Method | Catalyst/Reagent | Yield (%) | Key Byproducts |
---|---|---|---|
Cu-Catalyzed Coupling | CuI/1,10-phenanthroline | 82 | Bis(trifluoromethyl)arenes (1.8%) |
Photoredox Radical | Ru(bpy)₃Cl₂, CF₃SO₂Na | 78 | Trifluoromethyl sulfides (3.2%) |
Nucleophilic Addition | (CF₃)₃SiCH₂Li | 45 | Protodehalogenated arenes (12%) |
Salt formation is critical for enhancing stability and aqueous solubility. The free base of 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine is treated with HCl gas or concentrated HCl in anhydrous diethyl ether or MTBE (methyl tert-butyl ether). Key considerations:
Crystallization kinetics studies reveal that antisolvent addition (e.g., n-hexane) suppresses oiling-out. Residual solvents are controlled to ICH Q3C limits (<600 ppm MTBE) via vacuum drying [3].
Two synthetic routes dominate:
Table 3: Route Efficiency Comparison
Parameter | Benzyl-Protected Route | Direct Coupling Route |
---|---|---|
Steps | 4 | 2 |
Overall Yield | 62% | 78% |
Key Impurity | Residual Pd (≤50 ppm) | Di-alkylated piperidine (≤2.8%) |
Scalability | Limited by H₂ safety | Suitable for kg-scale |
Scalability hurdles arise from:
Yield optimization employs Design of Experiments (DoE) to balance reaction time (24 hr vs. 40 hr) and equivalents of reagents. The optimal process achieves 78% overall yield at pilot scale (50 kg), with impurities controlled to <0.15% total.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2